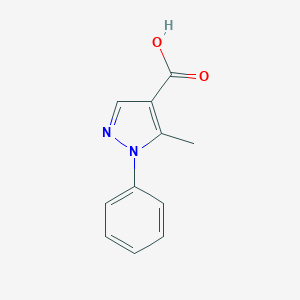

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals . The incorporation of a carboxylic acid group into the pyrazole ring enhances its potential for further chemical modifications and applications .

Propriétés

IUPAC Name |

5-methyl-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-10(11(14)15)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSMIQWDLWJQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238422 | |

| Record name | 5-Methyl-1-phenylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91138-00-0 | |

| Record name | 5-Methyl-1-phenylpyrazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091138000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-1-phenylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal, and phenylhydrazine . The resulting intermediate, 5-Methyl-1-phenyl-1H-4-pyrazolecarboxylate, is then subjected to basic hydrolysis to yield the target compound . The reaction conditions include:

Cyclocondensation: Ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal, and phenylhydrazine are reacted under reflux conditions.

Basic Hydrolysis: The intermediate is treated with a basic solution, such as sodium hydroxide, to obtain the carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring .

Applications De Recherche Scientifique

Medicinal Chemistry

Biological Activities:

MPC and its derivatives have been reported to exhibit a wide range of biological activities, including:

- Antimicrobial Properties: Studies have demonstrated that MPC shows significant antimicrobial activity against various strains of bacteria and fungi. The compound's ability to inhibit microbial growth makes it a candidate for developing new antimicrobial agents .

- Antioxidant Activity: Research indicates that MPC possesses antioxidant properties, which can help in mitigating oxidative stress-related diseases. This is particularly relevant in the development of supplements or pharmaceuticals aimed at reducing oxidative damage in cells .

- Anti-inflammatory Effects: MPC derivatives have shown potential as anti-inflammatory agents, which could be beneficial in treating conditions characterized by chronic inflammation .

Drug Development:

MPC's structure allows for modifications that can enhance its pharmacological properties. For instance, it serves as a scaffold for synthesizing various analogs with improved efficacy against specific targets, such as COX-2 inhibitors used in pain management .

Agricultural Applications

Herbicidal Properties:

MPC has been explored for its herbicidal activity. Its derivatives can act as selective herbicides, targeting specific weed species without harming crops. This selectivity is crucial for sustainable agricultural practices and can help in managing herbicide resistance .

Plant Growth Regulators:

Research indicates that compounds similar to MPC can function as plant growth regulators, promoting growth and enhancing yield in certain crops. This application is particularly valuable in optimizing agricultural productivity while minimizing chemical inputs .

Material Science

Polymer Chemistry:

MPC has potential applications in polymer science, where it can be used to synthesize new materials with desirable properties such as increased thermal stability and mechanical strength. Its incorporation into polymer matrices can enhance the performance of materials used in various industrial applications .

Nanotechnology:

The compound's unique structure allows for its use in the synthesis of nanoparticles with specific functionalities. These nanoparticles can be applied in drug delivery systems, where they facilitate targeted delivery of therapeutic agents to specific tissues or cells .

Comprehensive Data Table

Case Studies and Research Findings

Several studies have highlighted the efficacy of MPC and its derivatives:

- A study published in Pharmaceutical Biology demonstrated that MPC exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

- Another research highlighted the antioxidant properties of MPC, indicating its ability to scavenge free radicals effectively, which could be beneficial in formulating dietary supplements aimed at reducing oxidative stress-related diseases .

These findings underscore the versatility of MPC across different scientific domains, emphasizing its potential as a valuable compound for future research and application.

Mécanisme D'action

The mechanism of action of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group enhances its binding affinity to these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Phenyl-3-methyl-1H-pyrazole-4-carboxylic acid

- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

- 1-Phenyl-5-methyl-1H-pyrazole-3-carboxylic acid

Uniqueness

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups on the pyrazole ring. This structural arrangement influences its chemical reactivity and biological activity, making it distinct from other pyrazole derivatives .

Activité Biologique

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring, which is known for conferring various biological activities. The compound features a methyl group at the 5-position and a phenyl group at the 1-position, which contribute to its unique chemical reactivity and potential therapeutic effects.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity: Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. For instance, certain derivatives have shown IC50 values ranging from 2.43 to 14.65 μM, demonstrating significant cytotoxic effects against these cancer cells .

- Anti-inflammatory Effects: The compound has been evaluated for its anti-inflammatory properties. It has been found to exhibit inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. Some studies report selectivity indices for COX-2 inhibition, indicating potential for therapeutic applications in inflammatory diseases .

- Antibacterial Activity: this compound has also demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimal inhibitory concentrations (MICs) have been established, confirming its effectiveness in inhibiting bacterial growth .

The mechanisms through which this compound exerts its biological effects include:

Enzyme Interaction: The compound interacts with various enzymes, influencing their activity and modulating biochemical pathways. For example, it can act as an inhibitor or activator of specific enzymes involved in inflammation and cancer progression .

Cellular Signaling Modulation: It affects cell signaling pathways, impacting gene expression and cellular metabolism. This modulation can lead to altered inflammatory responses and reduced cancer cell proliferation .

Apoptosis Induction: Certain studies have highlighted the compound's ability to induce apoptosis in cancer cells. This effect is often mediated through the activation of caspases, crucial enzymes in the apoptotic pathway .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

Q & A

Q. What are the established synthetic pathways for 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, followed by basic hydrolysis to yield the carboxylic acid derivative . Optimization involves adjusting reaction parameters such as solvent polarity (e.g., ethanol or DMF), temperature (80–100°C for cyclocondensation), and hydrolysis duration (6–8 hours under reflux with NaOH). Purity is enhanced via recrystallization from ethanol or aqueous acetic acid .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

- FT-IR for identifying functional groups (e.g., C=O stretch at ~1700 cm⁻¹, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .

- ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) .

- Mass spectrometry (ESI-TOF) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 203.08 for C₁₁H₁₀N₂O₂) .

- Elemental analysis to validate stoichiometry (e.g., C: 64.07%, H: 4.89%, N: 13.58%) .

Q. How is single-crystal X-ray diffraction used to determine the molecular structure?

Single crystals grown via slow evaporation (e.g., in ethanol/water) are analyzed using X-ray diffraction. Key parameters include bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between the pyrazole ring and phenyl group (~15–20°), validated against computational models .

Advanced Research Questions

Q. How can density functional theory (DFT) predict structural and electronic properties?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model molecular geometry, HOMO-LUMO gaps (~4.5 eV), and electrostatic potential surfaces. These predict reactivity sites (e.g., nucleophilic regions at the carboxylate group) and validate experimental data like IR and NMR shifts . Discrepancies >5% between computed and observed bond angles may indicate crystal packing effects .

Q. How to resolve contradictions in spectral data across studies?

Discrepancies in NMR or IR data may arise from solvent effects (DMSO vs. CDCl₃), pH-dependent tautomerism, or impurities. For example, the carboxylic acid’s O-H stretch can vary due to hydrogen bonding in solid vs. solution states. Cross-validation using X-ray crystallography and HPLC purity checks (>98%) is recommended .

Q. What experimental design principles apply to pharmacological activity studies (e.g., anti-inflammatory)?

- In vivo models : Rodent carrageenan-induced paw edema for anti-inflammatory activity, with indomethacin as a positive control .

- Dose-response curves : Test 10–100 mg/kg doses orally, monitoring edema reduction at 1–6 hours post-administration.

- Ulcerogenicity : Assess gastric lesions via histopathology after 7-day administration .

- Mechanistic studies : ELISA for COX-2 inhibition or TNF-α suppression in macrophage cultures .

Q. How to correlate crystal structure data with computational predictions?

Overlay X-ray coordinates (e.g., CCDC deposition) with DFT-optimized structures using software like Mercury. Deviations in torsion angles (>5°) may indicate intermolecular interactions (e.g., π-stacking) not modeled in gas-phase DFT. Hirshfeld surface analysis quantifies hydrogen bonding (e.g., O-H···N interactions) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Ethanol, 80°C, 6 hr | 75–80% | |

| Hydrolysis | 2M NaOH, reflux, 8 hr | 85–90% |

Q. Table 2: Pharmacological Testing Protocol

| Assay | Model | Metrics | Reference |

|---|---|---|---|

| Anti-inflammatory | Rat paw edema | Edema reduction (%) at 3 hr | |

| Analgesic | Hot-plate test | Latency time increase (s) | |

| Ulcerogenicity | Rat stomach | Lesion index (0–10 scale) |

Q. Table 3: DFT vs. Experimental Bond Lengths

| Bond Type | DFT (Å) | X-ray (Å) | Deviation |

|---|---|---|---|

| C=O (carboxylic) | 1.21 | 1.23 | 1.6% |

| N-N (pyrazole) | 1.35 | 1.37 | 1.5% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.